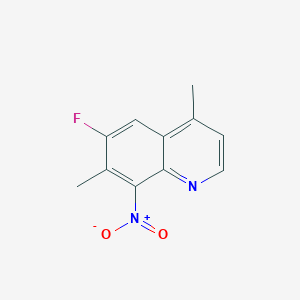
4-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Indolin-5-yl)benzaldehyde is an organic compound that features an indoline moiety attached to a benzaldehyde group Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while benzaldehyde is a simple aromatic aldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Indolin-5-yl)benzaldehyde typically involves the condensation of indoline derivatives with benzaldehyde under specific conditions. One common method is the condensation reaction of phenylhydrazine with cyclohexanedione derivatives, followed by a series of steps to introduce the aldehyde group . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-(Indolin-5-yl)benzaldehyde may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Indolin-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: 4-(Indolin-5-yl)benzoic acid.
Reduction: 4-(Indolin-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Indolin-5-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Indolin-5-yl)benzaldehyde involves its interaction with various molecular targets. The indoline moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Indole-3-carboxaldehyde: Similar structure but with an indole moiety instead of indoline.
4-(Indol-3-yl)benzaldehyde: Similar structure but with an indole moiety at a different position.
Benzaldehyde derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness: 4-(Indolin-5-yl)benzaldehyde is unique due to the presence of both the indoline and benzaldehyde moieties, which confer distinct chemical reactivity and biological activity. The combination of these two functional groups allows for versatile applications in synthesis and research .
Properties
CAS No. |
893738-94-8 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-indol-5-yl)benzaldehyde |
InChI |
InChI=1S/C15H13NO/c17-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)7-8-16-15/h1-6,9-10,16H,7-8H2 |
InChI Key |
GBQKLAXGXUUCBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid](/img/structure/B11885633.png)
![N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11885634.png)



![3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11885655.png)


